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Compound of Interest

Compound Name: Neladenoson dalanate

Cat. No.: B609520

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Neladenoson
dalanate with established standard-of-care therapies for heart failure (HF), including
treatments for both Heart Failure with reduced Ejection Fraction (HFrEF) and Heart Failure with
Preserved Ejection Fraction (HFpEF). The performance of Neladenoson dalanate is evaluated
based on available clinical trial data, which is presented alongside data from landmark trials of
current guideline-directed medical therapies. This document is intended to serve as a resource
for researchers, scientists, and drug development professionals in the cardiovascular field.

Overview of Neladenoson Dalanate

Neladenoson dalanate is a partial adenosine Al-receptor agonist. Preclinical studies
suggested that its mechanism of action could offer therapeutic benefits in heart failure by
improving mitochondrial function and enhancing sarcoplasmic reticulum Ca2+-ATPase
(SERCAZ2a) activity, with minimal impact on heart rate and blood pressure[1]. However, its
clinical development program, which included the PANTHEON trial for HFrEF and the
PANACHE trial for HFpEF, did not demonstrate the anticipated efficacy.

Comparative Efficacy and Safety Data
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The following tables summarize the quantitative data from the key clinical trials of
Neladenoson dalanate and standard heart failure therapies.

Heart Failure with Reduced Ejection Fraction (HFrEF)

Table 1: Comparison of Neladenoson Dalanate (PANTHEON Trial) with Standard HFrEF
Therapies
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group vs. 44% in
the placebo
group.[6][7]
SOLVD (All-
cause mortality):
35.2% in the
enalapril group
vs. 39.7% in the
placebo group.[8]
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Heart Failure with Preserved Ejection Fraction (HFpEF)

Table 2: Comparison of Neladenoson Dalanate (PANACHE Trial) with Standard HFpEF
Therapies
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Key Clinical
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Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Neladenoson Dalanate
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Caption: Proposed signaling pathway of Neladenoson.

Experimental Workflow of the PANTHEON and
PANACHE Trials

PANTHEON & PANACHE Trial Workflow
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Caption: Workflow of the PANTHEON and PANACHE clinical trials.
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Experimental Protocols
PANTHEON Trial (HFrEF)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-finding Phase Ilb trial.[1]

Patient Population: 462 patients with chronic HFrEF (LVEF < 40%), NYHA class II-IV
symptoms, and elevated NT-proBNP levels.[1][15]

Intervention: Patients were randomized to receive once-daily oral doses of Neladenoson
dalanate (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo, in addition to standard HFrEF
therapy.[15]

Primary Endpoints: Change from baseline to 20 weeks in N-terminal pro-B-type natriuretic
peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF) as measured by
echocardiography.[1]

Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin
T, and a composite of cardiovascular death, HF hospitalization, or urgent HF visits.[2]

Statistical Analysis: A multiple comparison procedure and modeling approach was used to
assess the dose-response relationship for the primary endpoints.

PANACHE Trial (HFpEF)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-finding Phase IIb trial.[11]

Patient Population: 305 patients with chronic HFpEF (LVEF = 45%), NYHA class II-111
symptoms, elevated NT-proBNP levels, and evidence of diastolic dysfunction or structural
heart disease.[3][12]

Intervention: Patients were randomized to receive once-daily oral doses of Neladenoson
dalanate (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo.[3]

Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.[3]
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e Secondary Endpoints: Included changes in physical activity, NT-proBNP levels, high-
sensitivity troponin T, and the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall
summary score.[15]

 Statistical Analysis: A multiple comparison procedure with various modeling techniques was
used to evaluate the dose-response relationship for the primary endpoint.[3]

Conclusion

Neladenoson dalanate, a partial adenosine Al-receptor agonist, was investigated as a novel
therapeutic agent for both HFrEF and HFpEF. Preclinical data were promising; however, the
Phase IIb PANTHEON and PANACHE trials failed to demonstrate a significant dose-dependent
improvement in the primary efficacy endpoints for either condition.[2][3] In the PANTHEON trial,
Neladenoson was also associated with a dose-dependent decline in renal function.[2]

In contrast, standard heart failure therapies, particularly for HFrEF, have a robust evidence
base from large-scale clinical trials demonstrating significant reductions in mortality and
morbidity. For HFpEF, while treatment options have historically been limited, SGLT2 inhibitors
have recently emerged as a promising therapy. This comparative guide highlights the
challenges of translating preclinical findings into clinical efficacy and underscores the high bar
for new therapies to improve upon the established benefits of current standard-of-care
treatments for heart failure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7051244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051244/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2019/08/30/21/33/DAPA-HF
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2019/08/30/21/33/DAPA-HF
https://nerdcat.org/studysummaries/consensus
https://pubmed.ncbi.nlm.nih.gov/2883575/
https://pubmed.ncbi.nlm.nih.gov/2883575/
https://pubmed.ncbi.nlm.nih.gov/2883575/
https://www.2minutemedicine.com/the-solvd-trial-enalapril-in-heart-failure-with-reduced-ejection-fraction-classics-series/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/11/MERITHF
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/11/MERITHF
https://pubmed.ncbi.nlm.nih.gov/11192362/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/01/31/19/52/RALES
https://www.2minutemedicine.com/the-emphasis-hf-trial-eplerenone-in-mild-systolic-heart-failure-classics-series/
https://pubmed.ncbi.nlm.nih.gov/21073363/
https://pubmed.ncbi.nlm.nih.gov/21073363/
https://www.ahajournals.org/doi/10.1161/circulationaha.112.110536
https://www.2minutemedicine.com/the-consensus-enalapril-reduces-mortality-in-severe-heart-failure-classics-series/
https://www.benchchem.com/product/b609520#benchmarking-neladenoson-dalanate-against-standard-heart-failure-therapies
https://www.benchchem.com/product/b609520#benchmarking-neladenoson-dalanate-against-standard-heart-failure-therapies
https://www.benchchem.com/product/b609520#benchmarking-neladenoson-dalanate-against-standard-heart-failure-therapies
https://www.benchchem.com/product/b609520#benchmarking-neladenoson-dalanate-against-standard-heart-failure-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

